3,7-dimethyl-1H-indole-2-carboxamide
Overview
Description
“3,7-dimethyl-1H-indole-2-carboxamide” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .Physical And Chemical Properties Analysis
The molecular weight of “3,7-dimethyl-1H-indole-2-carboxamide” is 188.23 g/mol .Scientific Research Applications
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Antiviral Activity
- Field: Virology
- Application: Indole derivatives have been reported to possess antiviral properties .
- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
- Results: Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
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Anti-inflammatory Activity
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Anticancer Activity
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Antimicrobial Activity
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Antimalarial Activity
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Antioxidant Activity
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Synthesis of 1,2,3-Trisubstituted Indoles
- Field: Organic Chemistry
- Application: Indole derivatives are used in the synthesis of 1,2,3-trisubstituted indoles .
- Method: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
- Results: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
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Anti-HIV Activity
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Antitubercular Activity
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Antidiabetic Activity
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Anticholinesterase Activity
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Synthesis of Indole 2-Carboxamides
- Field: Organic Chemistry
- Application: Indole derivatives are used in the synthesis of indole 2-carboxamides .
- Method: CDI and ammonia or hydrazine hydrate were used to obtain indole 2-carboxamide .
- Results: The route is very straightforward and useful, and many researchers have used CDI in the synthesis of indole 2-carboxamides .
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Synthesis of Selected Alkaloids
- Field: Organic Chemistry
- Application: Indole derivatives are prevalent moieties present in selected alkaloids .
- Method: The straight reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .
- Results: The reaction was performed almost quantitatively (94% yield) to afford 2,4-dimethyl-7-bromoindole .
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Medicinal Applications of Indole-Containing Metal Complexes
- Field: Medicinal Chemistry
- Application: Indole-containing metal complexes have significant biological and pharmacological activity .
- Method: The reaction of the 2-imino-indole derivatives with trans-chloro(1-naphtyl)bis(triphenylphosphine)nickel(II) led to a series of neutral nickel complexes .
- Results: The specific results are not specified in the sources .
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Anti-Tuberculosis Agent
Future Directions
properties
IUPAC Name |
3,7-dimethyl-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-3-5-8-7(2)10(11(12)14)13-9(6)8/h3-5,13H,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZRISNMOZVYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dimethyl-1H-indole-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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